molecular formula C10H19N3 B1338893 1-Azido-4-tert-butylcyclohexane CAS No. 31865-35-7

1-Azido-4-tert-butylcyclohexane

Cat. No.: B1338893
CAS No.: 31865-35-7
M. Wt: 181.28 g/mol
InChI Key: KGWVOMSPCIUBES-UHFFFAOYSA-N
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Description

1-Azido-4-tert-butylcyclohexane is an organic compound characterized by the presence of an azido group (-N3) attached to a cyclohexane ring, which also bears a bulky tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-4-tert-butylcyclohexane can be synthesized through the nucleophilic substitution reaction of 4-tert-butylcyclohexyl chloride with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Azido-4-tert-butylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted cyclohexanes.

    Reduction: 4-tert-butylcyclohexylamine.

    Cycloaddition: Triazole derivatives.

Mechanism of Action

The mechanism by which 1-azido-4-tert-butylcyclohexane exerts its effects is primarily through the reactivity of the azido group. This group can undergo various transformations, such as reduction to an amine or cycloaddition to form triazoles. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules .

Comparison with Similar Compounds

Uniqueness: 1-Azido-4-tert-butylcyclohexane is unique due to the presence of the bulky tert-butyl group, which influences its steric properties and reactivity. This bulkiness can affect the compound’s conformational preferences and the outcomes of its chemical reactions, making it distinct from other azido-substituted cyclohexanes .

Properties

IUPAC Name

1-azido-4-tert-butylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-10(2,3)8-4-6-9(7-5-8)12-13-11/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWVOMSPCIUBES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30535592
Record name 1-Azido-4-tert-butylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31865-35-7
Record name 1-Azido-4-tert-butylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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